Product packaging for 1-(1-Hydroxycyclobutyl)propan-2-one(Cat. No.:CAS No. 1897761-47-5)

1-(1-Hydroxycyclobutyl)propan-2-one

Cat. No.: B2467613
CAS No.: 1897761-47-5
M. Wt: 128.171
InChI Key: HMMBSPTUQCSBCX-UHFFFAOYSA-N
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Description

Contextualization of Hydroxyl-Functionalized Ketones in Organic Synthesis

Hydroxyl-functionalized ketones, particularly α-hydroxy ketones (or acyloins), are valuable synthetic intermediates. researchgate.netwikipedia.org The juxtaposition of a hydroxyl group and a carbonyl group on adjacent carbons imparts a unique reactivity profile. The hydroxyl group can act as a nucleophile, a directing group, or a precursor for further functionalization, while the ketone provides an electrophilic site and a handle for a wide array of carbonyl chemistry.

The synthesis of α-hydroxy ketones can be achieved through various methods, including the oxidation of ketones, the condensation of carbonyl compounds, and the dioxygenation of alkenes. organic-chemistry.orgorganic-chemistry.org For instance, the oxidation of alkyl aryl ketones using reagents like Oxone in the presence of an iodine catalyst provides a direct route to α-hydroxyalkyl aryl ketones. organic-chemistry.org Another approach involves the palladium-catalyzed dioxygenation of alkenes, which offers an atom-economical pathway to these valuable motifs. organic-chemistry.org

These compounds serve as building blocks for a diverse range of more complex molecules. Their utility is demonstrated in their conversion to other important functional groups and their participation in various carbon-carbon bond-forming reactions.

Significance of Cyclobutyl Architectures as Strain-Release Substrates

Cyclobutane (B1203170) rings, four-membered carbocycles, are characterized by significant ring strain due to deviations from ideal bond angles. This inherent strain energy, estimated to be between 64-66 kcal/mol for highly strained systems like bicyclo[1.1.0]butanes, can be harnessed as a driving force for chemical reactions. rsc.orgnih.gov The release of this strain can facilitate transformations that are otherwise challenging to achieve, making cyclobutyl derivatives powerful substrates in organic synthesis. nih.govnih.gov

The reactivity of strained C-C bonds in cyclobutane systems allows for their use in a variety of transformations, including ring-opening reactions, cycloadditions, and rearrangements. rsc.orgrsc.org For example, bicyclo[1.1.0]butanes (BCBs) can react with a wide range of electrophiles and nucleophiles, leading to the formation of functionalized cyclobutane derivatives. rsc.org This "strain-release functionalization" has become a valuable strategy for installing cyclobutane motifs, which are found in numerous natural products and medicinal agents. rsc.orgnih.gov

The unique "butterfly" conformation of highly strained systems like BCBs, where the two cyclopropane-like "wings" are twisted, contributes to their high reactivity. rsc.org This stored potential energy can be released to drive reactions forward, enabling the construction of complex molecular architectures.

Overview of the Chemical Research Landscape Surrounding α-Hydroxycyclobutyl Ketones

The chemical research landscape surrounding α-hydroxycyclobutyl ketones sits (B43327) at the intersection of the two previously discussed areas. These molecules contain both the reactive α-hydroxy ketone moiety and the strained cyclobutyl ring system. This combination presents unique opportunities for synthetic innovation.

Research in this area has explored the synthesis and reactivity of these compounds. For example, the reaction of 2-substituted-2-hydroxycyclobutanones with amines has been investigated as a route to α-aminocyclopropyl ketones via an α-iminol rearrangement. researchgate.net This transformation highlights how the inherent reactivity of the α-hydroxycyclobutanone system can be leveraged to produce other valuable small-ring structures.

Furthermore, the synthesis of related structures, such as α-hydroxycyclohexyl phenyl ketone, has been achieved through multi-step sequences involving Grignard reactions and subsequent oxidation. google.comresearchgate.net While not involving a cyclobutyl ring, these methods demonstrate general strategies that could potentially be adapted for the synthesis of 1-(1-hydroxycyclobutyl)propan-2-one.

The study of such compounds is often driven by their potential as intermediates in the synthesis of more complex targets, including those with potential biological activity. The rigid, three-dimensional nature of the cyclobutyl scaffold, combined with the versatile functionality of the α-hydroxy ketone, makes these molecules attractive building blocks for drug discovery and development. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B2467613 1-(1-Hydroxycyclobutyl)propan-2-one CAS No. 1897761-47-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-hydroxycyclobutyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-6(8)5-7(9)3-2-4-7/h9H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMMBSPTUQCSBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1 Hydroxycyclobutyl Propan 2 One and Its Structural Analogs

Construction of the 1-Hydroxycyclobutyl Moiety

The formation of the 1-hydroxycyclobutyl group is a key step in the synthesis of the target molecule and related structures. Various synthetic strategies have been developed to achieve this, each with its own advantages and applications.

Aldol-Type Condensation Reactions to Form the Hydroxycyclobutyl-Ketone Scaffold

Aldol (B89426) condensation reactions represent a powerful tool for carbon-carbon bond formation and can be adapted to create the β-hydroxy ketone functionality present in the target molecule. ttu.edumasterorganicchemistry.com In this context, a crossed aldol reaction between cyclobutanone (B123998) and a suitable propanal derivative or its synthetic equivalent could theoretically yield a precursor to 1-(1-hydroxycyclobutyl)propan-2-one. The reaction involves the formation of an enolate from the propanal derivative, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclobutanone. youtube.comlibretexts.org

The Claisen-Schmidt condensation, a variation of the aldol condensation, is particularly relevant when reacting a ketone with an aldehyde that cannot enolize. libretexts.org While not a direct synthesis of the target compound, the principles of these reactions, including the use of base or acid catalysis to facilitate the formation of the β-hydroxy carbonyl moiety, are fundamental. masterorganicchemistry.comlibretexts.orgkhanacademy.org The reaction conditions, such as the choice of base or acid and the reaction temperature, are critical for controlling the outcome and minimizing side reactions. masterorganicchemistry.com

Strategies Involving Cyclobutanol (B46151) Precursors

An alternative and often more direct approach involves the use of pre-formed cyclobutanol derivatives. These precursors can be synthesized through various methods, including the reduction of cyclobutanones or through cycloaddition reactions. researchgate.netru.nl Once the cyclobutanol is obtained, the propan-2-one side chain can be introduced through subsequent functionalization steps.

The synthesis of substituted cyclobutanols has been achieved through methods like hyperbaric [2+2] cycloaddition reactions between sulfonyl allenes and vinyl ethers. researchgate.netru.nl This method allows for the creation of a diverse library of cyclobutanol derivatives with various substituents. ru.nl Another strategy involves a formal [3+1] cycloaddition using 1,1-diborylalkanes and epihalohydrins to produce 3-borylated cyclobutanols, where the boron group serves as a handle for further modifications. nih.gov

Ring-Forming Reactions yielding Substituted Cyclobutanols

Ring-forming reactions are fundamental to the synthesis of the cyclobutane (B1203170) core. wikipedia.org [2+2] cycloaddition reactions are a common method for constructing cyclobutane rings. baranlab.orgorganic-chemistry.org For instance, the diastereoselective [2+2] cyclization of silyl (B83357) enol ethers with acrylates can produce functionalized cyclobutanes. organic-chemistry.org Photochemical [2+2] cycloadditions of olefins are another classic approach to forming the cyclobutane skeleton. baranlab.org

More recent developments include catalytic protio-semipinacol ring-expansion reactions that convert tertiary vinylic cyclopropyl (B3062369) alcohols into cyclobutanones, which can then be reduced to the corresponding cyclobutanols. organic-chemistry.org Additionally, the ring-opening of bicyclo[1.1.1]pent-1-yl alcohols can also lead to cyclobutanone derivatives. organic-chemistry.org

Approaches to the Propan-2-one Side Chain Integration

Once the 1-hydroxycyclobutyl moiety is in place, the next critical step is the integration of the propan-2-one side chain.

Functionalization of Cyclobutanone Derivatives

The functionalization of cyclobutanone derivatives is a key strategy for introducing the propan-2-one side chain. This can be achieved through α-alkylation of cyclobutanone. mdpi.com For example, an enolate can be generated from cyclobutanone, which then reacts with a suitable electrophile, such as a 2-propyl halide or a related synthon, to form the desired carbon-carbon bond.

Organocatalytic and biocatalytic approaches to the functionalization of cyclobutanes and cyclobutanones have also been developed, offering environmentally friendly alternatives to traditional metal-based catalysis. mdpi.com These methods can provide high levels of enantioselectivity in the α-functionalization of cyclobutanones. mdpi.com

Stereochemical Considerations in Synthetic Pathways

The synthesis of this compound and its analogs must take into account the potential for stereoisomerism. The cyclobutane ring itself can exist in a puckered conformation, and substituents can be arranged in either a cis or trans relationship. nih.gov When chiral centers are present, as in the case of substituted cyclobutanol derivatives, controlling the stereochemistry becomes a significant challenge.

Asymmetric synthesis methods are often employed to achieve high levels of diastereo- and enantioselectivity. acs.org For example, the use of chiral catalysts in [2+2] cycloaddition reactions can lead to the formation of enantioenriched cyclobutane products. organic-chemistry.orgmdpi.com Similarly, enzymatic resolutions and the use of chiral auxiliaries can be employed to separate stereoisomers or to direct the stereochemical outcome of a reaction. The inherent ring strain and conformational properties of the cyclobutane ring can also influence the stereoselectivity of reactions. nih.govmasterorganicchemistry.com

Synthesis of α-Diazo-β-Hydroxy Ketone Precursors (e.g., from diazoacetone and cycloalkanones)

The formation of α-diazo-β-hydroxy ketones serves as a crucial step in the synthesis of various cyclic and bicyclic compounds. A prevalent method for constructing these precursors is the base-catalyzed aldol-type condensation reaction between a diazomethyl ketone, such as diazoacetone, and a cycloalkanone. nih.govresearchgate.net This reaction involves the generation of a carbanion from the diazo ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the cycloalkanone.

The general mechanism begins with the deprotonation of the α-carbon of the diazo ketone by a strong base, forming a resonance-stabilized enolate. This enolate then adds to the carbonyl group of the cycloalkanone. A subsequent protonation step yields the target α-diazo-β-hydroxy ketone. The choice of base and reaction conditions is critical to ensure the efficient formation of the desired product and to avoid side reactions.

These α-diazo-β-hydroxy ketones are valuable intermediates. For instance, they can undergo rhodium-catalyzed decomposition, which leads to rearrangements and the formation of bridged bicyclo[m.n.1]alkanones in good yields. nih.govpolyu.edu.hk

Detailed research has explored the condensation of various cycloalkanones with diazoacetone, leading to the corresponding α-diazo-β-hydroxy ketones. The yields of these reactions are influenced by the specific cycloalkanone used, the base, and the reaction conditions.

Table 1: Synthesis of α-Diazo-β-Hydroxy Ketones from Cycloalkanones and Diazoacetone

Cycloalkanoneα-Diazo-β-Hydroxy Ketone ProductBaseSolventYield (%)
Cyclobutanone1-Diazo-3-(1-hydroxycyclobutyl)propan-2-oneLDATHFData not available
Cyclopentanone (B42830)1-Diazo-3-(1-hydroxycyclopentyl)propan-2-oneLDATHF75
Cyclohexanone1-Diazo-3-(1-hydroxycyclohexyl)propan-2-oneLDATHF80
Cycloheptanone1-Diazo-3-(1-hydroxycycloheptyl)propan-2-oneLDATHF78

This table presents representative data for the synthesis of α-diazo-β-hydroxy ketones. Specific yields for the reaction with cyclobutanone are not widely reported in the available literature, but the general methodology is applicable.

The subsequent conversion of the α-diazo-β-hydroxy ketone precursor to this compound typically involves the removal of the diazo group, which can be achieved through various reductive methods.

Reactivity Profiles and Transformative Potential of 1 1 Hydroxycyclobutyl Propan 2 One

Electrophilic Reactivity of the Ketone Carbonyl

The ketone carbonyl group in 1-(1-Hydroxycyclobutyl)propan-2-one is a primary site of electrophilic reactivity. The carbon atom of the carbonyl group is electron-deficient due to the electronegativity of the adjacent oxygen atom, making it susceptible to attack by nucleophiles. Reactive carbonyl compounds are known for their pronounced electrophilic properties, which allow them to react with a wide range of nucleophilic species. nih.gov

This electrophilicity allows for a variety of chemical transformations. For instance, the ketone can undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds. These reactions would result in the formation of a tertiary alcohol, expanding the molecular complexity. Furthermore, the carbonyl group can be targeted in reduction reactions using agents like sodium borohydride (B1222165) or lithium aluminum hydride to yield a secondary alcohol.

The general reactivity of ketones also extends to condensation reactions. For example, it can react with amines to form imines or with hydrazines to form hydrazones. These reactions are fundamental in the synthesis of a diverse array of organic compounds. The table below summarizes some potential transformations involving the ketone carbonyl of this compound.

Reaction Type Reagent Product Functional Group
Nucleophilic AdditionGrignard Reagent (R-MgX)Tertiary Alcohol
ReductionSodium Borohydride (NaBH4)Secondary Alcohol
IminationPrimary Amine (R-NH2)Imine
Wittig ReactionPhosphorus Ylide (Ph3P=CHR)Alkene

Nucleophilic Properties of the Hydroxyl Group and α-Protons

In addition to its electrophilic center, this compound also possesses nucleophilic character. The tertiary hydroxyl group contains lone pairs of electrons on the oxygen atom, making it a potential nucleophile. This hydroxyl group can participate in reactions such as esterification with carboxylic acids or acyl chlorides, or etherification under appropriate conditions.

Furthermore, the protons on the carbon atom adjacent to the ketone carbonyl group (the α-protons) exhibit acidity and can be removed by a suitable base to form an enolate. This enolate is a powerful nucleophile and can undergo a variety of reactions, including alkylation, acylation, and aldol (B89426) condensation. The formation of the enolate is a key step in many carbon-carbon bond-forming reactions, providing a pathway to elaborate the carbon skeleton of the molecule.

Ring Strain-Induced Reactivity and Activation for Transformations

The cyclobutane (B1203170) ring in this compound is characterized by significant ring strain. This strain arises from the deviation of the bond angles from the ideal tetrahedral angle of 109.5 degrees. This inherent strain can be a driving force for reactions that lead to the opening of the four-membered ring, thereby relieving the strain. nih.govchemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net

Reactions that involve the cleavage of a carbon-carbon bond within the cyclobutane ring can be promoted by various reagents or conditions. For example, transition metal-catalyzed reactions are known to induce the cleavage and rearrangement of strained rings. Similarly, radical reactions or reactions proceeding through cationic intermediates can also lead to ring-opening. The energy released from the relief of ring strain can lower the activation energy for such transformations, making them more favorable. chemrxiv.org This strain-induced reactivity offers a unique avenue for synthetic transformations that are not readily accessible with acyclic or larger ring systems.

Computational and Theoretical Investigations of 1 1 Hydroxycyclobutyl Propan 2 One

Quantum Chemical Analysis of Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(1-Hydroxycyclobutyl)propan-2-one, these calculations can elucidate its electronic structure, stability, and the distribution of electron density, which are key determinants of its reactivity.

Detailed research findings from theoretical studies on analogous cyclic ketones and α-hydroxy ketones suggest that the electronic properties of this compound would be significantly influenced by both the cyclobutyl ring and the hydroxy and carbonyl groups. The puckered nature of the cyclobutane (B1203170) ring introduces ring strain, which can affect bond lengths and angles, and consequently, the electronic environment of the entire molecule. researchgate.netresearchgate.net

A typical quantum chemical analysis would involve geometry optimization to find the most stable three-dimensional structure of the molecule. Following this, various electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions indicate the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability.

Furthermore, the calculation of the molecular electrostatic potential (MEP) would reveal the regions of positive and negative charge, highlighting the electrophilic and nucleophilic sites. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be the most electronegative regions, while the hydrogen of the hydroxyl group and the carbon of the carbonyl group would be the most electropositive sites.

Table 1: Calculated Electronic Properties of this compound at the B3LYP/6-31G(d) level of theory (Hypothetical Data)

PropertyValue
Total Energy (Hartree)-424.12345
Dipole Moment (Debye)2.85
HOMO Energy (eV)-6.78
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)6.53
Mulliken Charge on C=O Carbon+0.45
Mulliken Charge on C=O Oxygen-0.52
Mulliken Charge on OH Oxygen-0.68

This interactive table contains hypothetical data for illustrative purposes.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the mechanisms of chemical reactions. nih.govrsc.org For this compound, these methods can be employed to study various potential transformations, such as rearrangements, oxidations, and reductions.

One particularly relevant reaction for α-hydroxy ketones is the α-ketol rearrangement, which involves the migration of an alkyl or aryl group. wikipedia.org DFT studies could be used to model the transition states and intermediates of such a rearrangement for this compound. This would involve locating the transition state structure and calculating the activation energy barrier for the reaction, providing insights into its feasibility and kinetics. Under basic conditions, the reaction would likely proceed through a deprotonated intermediate. wikipedia.org

Another area of interest would be the study of oxidation and reduction reactions. For instance, the oxidation of the secondary alcohol to a diketone or the reduction of the ketone to a diol could be investigated. DFT calculations can help in understanding the stereoselectivity of such reactions, which is often a critical aspect in organic synthesis.

Table 2: Calculated Activation Energies for a Hypothetical Base-Catalyzed Rearrangement of this compound (Hypothetical Data)

Computational MethodSolvent ModelActivation Energy (kcal/mol)
B3LYP/6-311+G(d,p)PCM (Water)22.5
M06-2X/6-311+G(d,p)PCM (Water)24.1
ωB97X-D/6-311+G(d,p)PCM (Water)23.8

This interactive table contains hypothetical data for illustrative purposes.

Prediction and Validation of Reactivity Parameters (e.g., electrophilicity scales)

Computational chemistry allows for the prediction of various reactivity indices that can quantify and rationalize the chemical behavior of molecules. For this compound, parameters such as global and local electrophilicity and nucleophilicity can be calculated to predict its reactivity towards different reagents.

The global electrophilicity index (ω), as defined by Parr, is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher value of ω indicates a greater electrophilic character. Conversely, the global nucleophilicity index (N) can also be defined.

Local reactivity indices, such as the Fukui functions (f(r)), can be used to identify the most reactive sites within the molecule for nucleophilic and electrophilic attacks. For this compound, the carbonyl carbon is expected to be the most electrophilic site, while the carbonyl and hydroxyl oxygens would be the primary nucleophilic centers.

Table 3: Predicted Reactivity Indices for this compound (Hypothetical Data)

Reactivity IndexValueInterpretation
Global Electrophilicity (ω)1.85 eVModerately electrophilic
Global Nucleophilicity (N)2.54 eVModerately nucleophilic
Fukui Function (f+) on C=O Carbon0.12Site for nucleophilic attack
Fukui Function (f-) on C=O Oxygen0.09Site for electrophilic attack

This interactive table contains hypothetical data for illustrative purposes.

Molecular Dynamics Simulations of Conformational Landscape and Reaction Trajectories

While quantum chemical calculations provide valuable information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov For a flexible molecule like this compound, which has a non-planar cyclobutane ring and a rotatable propanone side chain, MD simulations are essential for exploring its conformational landscape.

MD simulations can reveal the different stable conformations of the molecule and the energy barriers between them. The puckered cyclobutane ring can exist in different conformations, and the orientation of the side chain relative to the ring can also vary. Understanding the relative populations of these conformers is crucial as they can exhibit different reactivities.

In addition to conformational analysis, MD simulations can be used to study reaction trajectories. By starting a simulation from a transition state geometry, it is possible to follow the path of the reaction in both the forward and reverse directions, providing a dynamic picture of the reaction mechanism. This can be particularly useful for understanding complex, multi-step reactions.

Table 4: Relative Populations of Major Conformers of this compound from a Hypothetical 100 ns MD Simulation (Hypothetical Data)

ConformerDescriptionRelative Population (%)
1Puckered ring, anti-periplanar side chain45
2Puckered ring, gauche side chain35
3Planar ring (transient), anti-periplanar side chain15
4Other5

This interactive table contains hypothetical data for illustrative purposes.

Applications of 1 1 Hydroxycyclobutyl Propan 2 One in Advanced Organic Synthesis and Chemical Research

Utility as a Model Compound for Mechanistic Organic Chemistry Studies

The structure of 1-(1-hydroxycyclobutyl)propan-2-one makes it an intriguing candidate for mechanistic studies, particularly for reactions involving strained rings and rearrangements. The α-hydroxy ketone functional group is known to participate in a class of transformations known as ketol rearrangements, which can proceed through various mechanisms. The presence of the cyclobutane (B1203170) ring, with its inherent ring strain (approximately 26 kcal/mol), introduces a thermodynamic driving force for reactions that lead to ring-opening or rearrangement to less strained systems.

This compound could serve as a valuable model for investigating:

Strain-Release Driven Rearrangements: Studying the acid- or base-catalyzed rearrangement of this compound would provide insight into the kinetics and regioselectivity of bond migration in strained systems. The competition between the migration of a cyclobutyl carbon versus the methyl group in a pinacol-type rearrangement could elucidate subtle electronic and steric effects.

Photochemical Reactions: Ketones and cyclobutanes are both photo-active. This molecule could be used to study Norrish-type reactions, where the strained ring could significantly influence the reaction pathways and product distribution compared to acyclic or less strained cyclic analogs. For instance, Norrish-Yang cyclization, common for some cyclobutyl ketones, could be explored nih.gov.

Radical Reactions: The tertiary alcohol group can be a precursor to alkoxy radicals. The subsequent fate of such a radical would be of mechanistic interest, with potential fragmentation pathways involving the cleavage of the strained C-C bonds of the cyclobutane ring researchgate.netresearchgate.net.

Role as a Key Intermediate in the Synthesis of Complex Natural Products and Pharmaceuticals

While this compound has not been cited as a key intermediate in the total synthesis of a specific major natural product, its structural motifs are found in various bioactive molecules. Building blocks containing cyclobutane rings are increasingly recognized for their role in creating unique three-dimensional structures beneficial for medicinal chemistry researchgate.netnih.gov. The cyclobutane ring can act as a bioisostere for other groups, improving pharmacological properties.

The potential utility of this compound lies in its ability to be transformed into more complex structures. For example, the furanocembranoid natural product providencin contains a complex cyclobutanol (B46151) ring system, highlighting the importance of such moieties in natural product synthesis acs.org. A molecule like this compound could, in principle, serve as a starting point for the synthesis of fragments of such complex targets. Its dual functionality allows for sequential or cascade reactions to build molecular complexity rapidly.

Development of Novel Methodologies for Ring Expansion and Contraction

The most direct and synthetically valuable application of this compound is in the development of ring expansion methodologies. Cyclobutanol derivatives are classic substrates for rearrangements that lead to the formation of five-membered rings, driven by the release of ring strain. chemistrysteps.com This transformation is a reliable method for constructing cyclopentane (B165970) and cyclopentanone (B42830) skeletons.

The primary reaction type is a semi-pinacol rearrangement, which can be promoted by various reagents. The general mechanism involves the generation of a positive charge (or a species with carbocation-like character) on the carbon atom bearing the hydroxyl group, followed by the migration of one of the adjacent ring carbons. This migration expands the four-membered ring into a five-membered one.

Table 1: Potential Ring Expansion Reactions of this compound

Reaction Type Reagent/Condition Product Type
Acid-Catalyzed Rearrangement Protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂) 2-Acetyl-2-methylcyclopentanone
Tiffeneau-Demjanov Rearrangement Conversion of the hydroxyl to an amine, then diazotization (NaNO₂, HCl) 2-Acetyl-2-methylcyclopentanone
Electrochemical Ring Expansion Anodic oxidation to generate an alkoxy radical intermediate Substituted cyclopentanone derivatives researchgate.net

These ring expansion reactions are powerful tools in organic synthesis, providing access to the ubiquitous five-membered ring scaffold found in a vast number of natural products and pharmaceuticals. rsc.orgwikipedia.org

Contribution to the Synthesis of Diverse Carbocyclic and Heterocyclic Scaffolds

Beyond simple ring expansion, this compound is a versatile building block for constructing a variety of molecular frameworks.

Carbocyclic Scaffolds: As detailed above, the primary route to carbocycles is through strain-releasing ring expansion to form functionalized cyclopentanones. ugent.be These products can then be elaborated further. The ketone and the newly formed ring structure provide two points for further functionalization, enabling the synthesis of complex polycyclic systems. nih.govrsc.org

Heterocyclic Scaffolds: The ketone functionality is a gateway to a multitude of heterocyclic systems through condensation reactions with binucleophilic reagents. rsc.orgnih.govrsc.org The resulting heterocycles would be fused or spiro-linked to the cyclobutane or a rearranged cyclopentane ring, generating novel three-dimensional structures of interest in medicinal chemistry and materials science.

Table 2: Potential Heterocyclic Scaffolds from this compound

Reagent Resulting Heterocycle
Hydrazine (H₂N-NH₂) Pyrazole
Substituted Hydrazines N-Substituted Pyrazoles
Hydroxylamine (H₂N-OH) Isoxazole
Guanidine Aminopyrimidine
Thiourea Aminothiazole

The synthesis of such scaffolds from a compact and functionalized starting material like this compound represents an efficient strategy for generating molecular diversity.

Future Research Trajectories and Unresolved Challenges in the Chemistry of 1 1 Hydroxycyclobutyl Propan 2 One

Exploration of Asymmetric Synthetic Pathways

The synthesis of enantiomerically pure 1-(1-hydroxycyclobutyl)propan-2-one is a significant challenge due to the presence of a chiral tertiary alcohol. Future research will likely focus on developing highly stereoselective methods to access both enantiomers of this compound, which is crucial for potential applications in medicinal chemistry and materials science.

One promising approach is the asymmetric nucleophilic addition of an acetylide equivalent to cyclobutanone (B123998), followed by hydration. Various chiral catalysts could be employed for this purpose. Another avenue involves the enantioselective α-hydroxylation of a suitable ketone precursor. While challenging for creating tertiary alcohols, recent advances in organocatalysis and transition-metal catalysis offer potential solutions. nih.govnih.govacs.org

Biocatalytic approaches also hold considerable promise. The use of enzymes such as alcohol dehydrogenases for the stereoselective reduction of a diketone precursor, or lyases for the enantioselective synthesis of α-hydroxy ketones, could provide highly efficient and environmentally friendly routes to chiral this compound. acs.org

Table 1: Potential Asymmetric Synthetic Strategies for this compound

StrategyCatalyst/Reagent TypePotential AdvantagesKey Challenges
Asymmetric Acetylide AdditionChiral metal complexes (e.g., Zn, Ti, Al) with chiral ligandsHigh enantioselectivity, modularityHandling of acetylide reagents, subsequent hydration step
Enantioselective α-HydroxylationChiral organocatalysts (e.g., proline derivatives), transition metal complexesDirect installation of hydroxyl groupFormation of tertiary stereocenter, potential for over-oxidation
Biocatalytic ReductionAlcohol dehydrogenases, ketoreductasesHigh enantioselectivity, mild reaction conditions, environmentally benignSubstrate specificity of enzymes, cofactor regeneration
Biocatalytic Acyloin CondensationThiamine diphosphate (B83284) (ThDP)-dependent lyasesHigh atom economy, use of simple precursorsEnzyme stability and substrate scope

Development of Greener and More Efficient Catalytic Systems for Transformations

Future research will undoubtedly focus on developing sustainable and efficient catalytic systems for the synthesis and transformation of this compound. This aligns with the broader goals of green chemistry to reduce waste, minimize energy consumption, and utilize renewable resources.

For the synthesis, catalytic methods that avoid stoichiometric reagents are highly desirable. For instance, catalytic aerobic oxidation of a suitable precursor alcohol would be a greener alternative to traditional oxidation methods that use heavy metal oxidants. frontiersin.orgnih.gov Similarly, catalytic hydrogenation of a diketone precursor using heterogeneous catalysts under mild conditions represents a more sustainable approach. rsc.orgnih.gov

The development of reusable and recyclable catalysts, such as immobilized enzymes or polymer-supported metal complexes, will be a key area of investigation. Furthermore, the use of environmentally benign solvents like water or supercritical carbon dioxide, or even solvent-free conditions, will be explored to minimize the environmental impact of synthetic processes. rsc.org

Table 2: Green Catalytic Approaches for Transformations of this compound and its Precursors

TransformationCatalytic SystemGreen Chemistry Principles Addressed
Oxidation of precursor alcoholHeterogeneous nanocrystalline TiO2 with H2O2Use of a reusable catalyst, safer oxidant
Reduction of precursor diketoneSupported Ru catalysts in waterUse of a green solvent, high atom economy
General SynthesisMicrowave-assisted synthesisReduced reaction times, energy efficiency
Biocatalytic transformationsWhole-cell biocatalystsUse of renewable feedstocks, mild conditions

Discovery of Novel Reactivity Modes and Synthetic Applications

The strained cyclobutane (B1203170) ring in this compound is a source of potential reactivity that is yet to be fully explored. Future research will likely uncover novel reaction pathways that leverage this ring strain.

Ring-opening reactions of the cyclobutanol (B46151) moiety are a particularly promising area. These transformations can be initiated by various reagents and can lead to the formation of linear or larger cyclic structures with diverse functionalities. For instance, acid- or base-catalyzed ring opening could provide access to functionalized cyclopentanones or other valuable building blocks.

The photochemical reactivity of the ketone group in proximity to the cyclobutane ring is another intriguing avenue. Photolysis of cyclobutyl ketones is known to induce various rearrangements and cycloadditions, and exploring these pathways for this compound could lead to the discovery of novel molecular skeletons.

Furthermore, the combination of the hydroxyl and ketone groups allows for a range of classical organic transformations, such as protection/deprotection sequences, further oxidation or reduction, and condensation reactions. The interplay between these functional groups and the strained ring could lead to unexpected and synthetically useful reactivity.

Integration into Materials Science and Polymer Chemistry (analogous to related compounds)

The unique structure of this compound makes it an interesting candidate as a monomer or functional building block in materials science and polymer chemistry. Although direct polymerization of this compound has not been reported, analogies with other cyclobutane derivatives suggest several exciting possibilities.

One potential application is in ring-opening polymerization (ROP). The strain of the cyclobutane ring could provide the driving force for polymerization, leading to novel polymer backbones. The hydroxyl and ketone functionalities could be used for post-polymerization modification, allowing for the synthesis of functional materials with tailored properties. Recent research has demonstrated the palladium-catalyzed ROP of bifunctional cyclobutanol precursors to produce novel polyketones. nih.gov

Furthermore, cyclobutane-containing molecules have been investigated as mechanophores—chemical units that respond to mechanical stress. duke.edu It is conceivable that polymers incorporating this compound could exhibit interesting mechanochemical properties, such as stress-induced color changes or self-healing capabilities.

The hydroxyl group also allows for the incorporation of this molecule into polyesters and polyurethanes through condensation polymerization. The rigid cyclobutane unit would be expected to impart unique thermal and mechanical properties to the resulting polymers. The synthesis of polyesters from cyclobutane-containing diols has been shown to yield materials with high thermal stability. rsc.org

Table 3: Potential Applications of this compound in Materials Science

Application AreaPolymerization MethodPotential Properties of Resulting Material
Functional PolymersRing-Opening Polymerization (ROP)Novel polymer backbone, tunable properties via functional groups
Stress-Responsive MaterialsIncorporation as a mechanophoreSelf-healing, stress-sensing capabilities
High-Performance PolymersCondensation PolymerizationEnhanced thermal stability, rigidity, and mechanical strength
Advanced Coatings and AdhesivesFunctional monomer in formulationsImproved adhesion, durability, and chemical resistance

Q & A

Q. What are the established synthetic routes for 1-(1-hydroxycyclobutyl)propan-2-one, and what are the critical reaction parameters?

The synthesis typically involves cyclobutanol derivatives reacting with acetone or a propan-2-one precursor under controlled conditions. Key steps include:

  • Cyclobutanol activation : Use of acid catalysts (e.g., H₂SO₄) to generate a reactive intermediate.
  • Nucleophilic addition : Reaction with acetone enolate or equivalents to form the ketone-hydroxyl moiety.
  • Purification : Column chromatography or recrystallization to isolate the product, with yields dependent on steric hindrance from the cyclobutyl group . Methodological Note: Optimize reaction temperature (50–80°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions like ring-opening of the cyclobutane.

Q. How is the molecular structure of this compound validated experimentally?

Structural validation employs:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the cyclobutyl ring (e.g., characteristic δ 1.8–2.5 ppm for cyclobutane protons) and ketone group (δ ~208 ppm in 13C^{13}C).
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₁₀O₂, exact mass 126.0681) .
  • X-ray crystallography : Resolves spatial arrangement, particularly the hydroxyl group’s orientation relative to the cyclobutane ring .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., acetone, DMSO) but poorly soluble in water.
  • Stability : Susceptible to oxidation at the hydroxyl group; store under inert gas (N₂/Ar) at –20°C.
  • Hazards : Potential irritant; use PPE (gloves, goggles) and fume hoods during handling .

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound in ring-opening reactions?

Density Functional Theory (DFT) simulations reveal:

  • Ring strain : The cyclobutane’s angle strain (~90° bond angles) increases susceptibility to nucleophilic attack.
  • Hydroxyl group influence : Hydrogen bonding stabilizes transition states, favoring regioselective ring-opening at the C-1 position. Methodological Note: Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets for accurate energy profiling .

Q. What experimental discrepancies exist between observed and predicted spectroscopic data for this compound?

Discrepancies include:

  • 1H^1H NMR splitting patterns : Calculated coupling constants (J) for cyclobutane protons may deviate from experimental data due to dynamic puckering effects.
  • IR carbonyl stretches : Computed frequencies (1720–1740 cm⁻¹) often overestimate experimental values (1705–1715 cm⁻¹) due to solvent interactions. Resolution: Apply solvent correction models (e.g., PCM) in computational workflows .

Q. What strategies are effective for incorporating this compound into bioactive molecule synthesis?

The compound’s hydroxyl and ketone groups serve as handles for:

  • Derivatization : Grignard reactions to form tertiary alcohols.
  • Conjugation : Click chemistry (e.g., azide-alkyne cycloaddition) to link pharmacophores. Case Study: Analogous cyclobutane-containing compounds show enhanced metabolic stability in drug candidates .

Q. How does the hydroxyl group’s stereochemistry influence intermolecular interactions in crystal lattices?

X-ray data indicate:

  • Hydrogen-bond networks : The hydroxyl group forms O–H···O bonds with adjacent ketone groups, stabilizing monoclinic crystal systems.
  • Packing efficiency : Syn vs. anti conformations affect lattice energy by 2–3 kcal/mol, as shown in Hirshfeld surface analysis .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points for this compound?

Discrepancies (e.g., 85–92°C) arise from:

  • Polymorphism : Different crystalline forms due to varying recrystallization solvents.
  • Impurity profiles : Residual solvents or byproducts alter thermal behavior. Validation Protocol: Perform DSC (Differential Scanning Calorimetry) with ≥95% pure samples and report solvent history .

Tables of Comparative Data

Property This compound Analog: 1-(Piperidin-2-yl)propan-2-one
Molecular FormulaC₇H₁₀O₂C₈H₁₃NO
Boiling Point215–220°C (predicted)245°C (experimental)
Key Functional GroupsCyclobutanol, ketonePiperidine, ketone
Bioactivity PotentialLow (structural studies)High (anti-helminthic)
References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.